molecular formula C16H17BrClNO2S B14930538 N-(4-bromo-2-chlorophenyl)-4-(butan-2-yl)benzenesulfonamide

N-(4-bromo-2-chlorophenyl)-4-(butan-2-yl)benzenesulfonamide

Katalognummer: B14930538
Molekulargewicht: 402.7 g/mol
InChI-Schlüssel: ZDFNOELTPFMMEP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-BROMO-2-CHLOROPHENYL)-4-(BUTAN-2-YL)BENZENE-1-SULFONAMIDE is a complex organic compound characterized by the presence of bromine, chlorine, and sulfonamide functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BROMO-2-CHLOROPHENYL)-4-(BUTAN-2-YL)BENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the core benzene structure, followed by the introduction of bromine and chlorine substituents, and finally the attachment of the sulfonamide group. Common reagents used in these reactions include bromine, chlorine, and sulfonamide precursors. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-BROMO-2-CHLOROPHENYL)-4-(BUTAN-2-YL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove certain functional groups or reduce the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, often using reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of new sulfonamide derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, N-(4-BROMO-2-CHLOROPHENYL)-4-(BUTAN-2-YL)BENZENE-1-SULFONAMIDE is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound has been studied for its potential antimicrobial and anticancer properties. Research has shown that derivatives of this compound can inhibit the growth of certain bacterial and fungal species, as well as cancer cell lines .

Medicine

In medicine, N-(4-BROMO-2-CHLOROPHENYL)-4-(BUTAN-2-YL)BENZENE-1-SULFONAMIDE and its derivatives are being explored as potential therapeutic agents. Their ability to interact with specific molecular targets makes them promising candidates for drug development .

Industry

In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Wirkmechanismus

The mechanism of action of N-(4-BROMO-2-CHLOROPHENYL)-4-(BUTAN-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzyme systems, while its anticancer activity may involve the disruption of cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(4-BROMO-2-CHLOROPHENYL)-2-CHLOROBENZAMIDE: This compound shares a similar core structure but differs in the position and type of substituents.

    N-(4-BROMOPHENYL)-2-CHLOROACETAMIDE: This compound has a similar bromophenyl group but a different acetamide moiety.

Uniqueness

N-(4-BROMO-2-CHLOROPHENYL)-4-(BUTAN-2-YL)BENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C16H17BrClNO2S

Molekulargewicht

402.7 g/mol

IUPAC-Name

N-(4-bromo-2-chlorophenyl)-4-butan-2-ylbenzenesulfonamide

InChI

InChI=1S/C16H17BrClNO2S/c1-3-11(2)12-4-7-14(8-5-12)22(20,21)19-16-9-6-13(17)10-15(16)18/h4-11,19H,3H2,1-2H3

InChI-Schlüssel

ZDFNOELTPFMMEP-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Br)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.